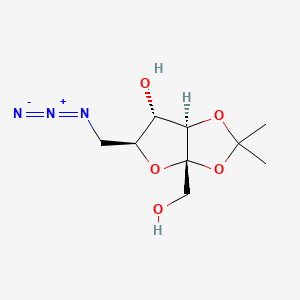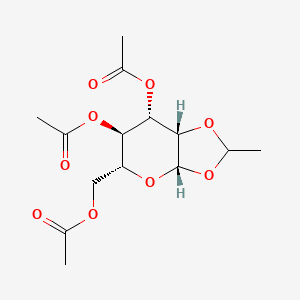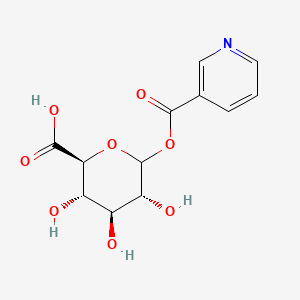![molecular formula C₂₀H₂₄N₂O₃ B1140781 (R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol CAS No. 109906-48-1](/img/structure/B1140781.png)
(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “®-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol” is a cinchona alkaloid . It is also known as “®-Quinolin-4-yl ((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol dihydrochloride” in English .
Synthesis Analysis
The synthesis of a similar compound, “®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol”, has been reported . The compound was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction .Applications De Recherche Scientifique
Application in Medicinal Chemistry
Quinine N-Oxide has been used in the development of drugs against infectious diseases and cancer . It has been used since the middle of the last century as food additives to improve animal growth . However, their use as antibacterial agents led to an interest in investigating their mechanism of action, discovering that this heterocycle can cause DNA damage .
Application in Antimalarial Treatment
Quinine has long been used as an antimalarial drug . The amine group at N-1 quinuclidine ring of quinine could be oxidized to quinine-N-oxide which could decrease basicity of the amine in the molecule . Quinine-N-oxide have been previously reported as a product from the biotransformation of quinine in Microsporum gypseum and as a unique metabolite isolated from endophytic fungi, Xylaria sp which hosted in Cinchona plant .
Application in Anti-arrhythmic Treatment
Quinine, which is oxidized at the nitrogen of quinuclidin ring, is also a potential asymmetric catalyst . This metabolite is produced from the biotransformation of quinine in Cinchona pubescens by endophytic fungi, Xylaria sp . It is ineffective in treating malaria but has a prominent anti-arrhythmic effect, which was used to treat arrhythmia in clinical .
Application in Enhancing Drug Toxicity
Due to their activity in enhancing drug toxicity, the one electron reducing enzymes might be used in the design of bioreductive chemotherapeutic agents .
Application in Synthesis of Functionalized Pyridines and Quinolines
Quinine N-Oxide has been used in the synthesis of C2-functionalized pyridines and quinolines . This process involves treating readily available N-oxides with various reagents under appropriate activation conditions . The synthetic methods for introducing functional groups at the C2 position of pyridines and quinolines have been comprehensively documented . This work highlights recent developments in the C2-functionalization of pyridine and quinoline N-oxides and addresses both the mechanisms and regioselectivity of the reactions .
Application in Direct C–H Alkenylation of Quinoline N-Oxides
The direct C–H alkenylation of quinine N-oxides is a suitable method for the formation of novel quinolines . This method allows the incorporation of pharmacologically relevant functional groups into quinolines, which cannot be prepared using conventional methods .
Application in Dyeing Industry
Quinone dyes, which include Quinine N-Oxide, have been used for various applications, such as histological staining, rust prevention on metal surfaces, and increasing the conversion efficiency of solar cells . They have also found use as sensors, pH indicators, pigments, inks and dyes for leather, wood, medicine, food, and textiles . Due to their antioxidant activity, they improve general health conditions .
Application in Energy Storage
Quinones, including Quinine N-Oxide, have been used in the development of bio-based supercapacitors . These supercapacitors have great potential for use in electric vehicles, portable electronics, and for grid frequency modulation . The pseudocapacitance provided by the quinone moieties in lignin and its derivatives has been utilized in these energy storage devices .
Propriétés
IUPAC Name |
(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDIZKMXQMCCAA-RMWGNABNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)




![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)


![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)


